molecular formula C8H7N3O2 B12946665 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid

Cat. No.: B12946665
M. Wt: 177.16 g/mol
InChI Key: WKIXRIPYESJTBD-UHFFFAOYSA-N
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Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the triazine ring . Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable methodologies that ensure high yield and purity. These methods may involve continuous feeding of reagents and careful monitoring of reaction conditions to minimize side reactions and maximize product formation .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-4-9-5-10-11(6)7/h1-2,4-5H,3H2,(H,12,13)

InChI Key

WKIXRIPYESJTBD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C(=C1)CC(=O)O

Origin of Product

United States

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